molecular formula C6H3BrClF3N2 B11772118 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11772118
M. Wt: 275.45 g/mol
InChI Key: VESQYMWOVQKQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2; Molecular Formula: C₆H₃BrClF₃N₂; Molecular Weight: 275.45 g/mol) is a halogenated pyridine derivative with a trifluoromethyl group at position 4, bromine at position 3, and chlorine at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or covalent binders targeting oncogenic proteins .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and chlorine provide sites for further functionalization via cross-coupling reactions. Its planar pyridine ring facilitates π-π stacking interactions in drug-receptor binding.

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H3BrClF3N2/c7-4-3(6(9,10)11)2(8)1-13-5(4)12/h1H,(H2,12,13)

InChI Key

VESQYMWOVQKQJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Bromination and Chlorination via Directed Metalation

Directed ortho-metalation (DoM) enables precise halogen placement. For example, a trifluoromethyl group at C4 can act as a directing group, facilitating lithiation at C3 or C5. Subsequent quenching with electrophiles (e.g., Br₂ or Cl₂) introduces halogens:

CF3-substituted pyridineLiTMP78CLithiated intermediateBr2/Cl2Halogenated product\text{CF}3\text{-substituted pyridine} \xrightarrow[\text{LiTMP}]{-78^\circ \text{C}} \text{Lithiated intermediate} \xrightarrow[]{\text{Br}2/\text{Cl}_2} \text{Halogenated product}

This method, however, requires careful control of reaction conditions to avoid overhalogenation.

Electrophilic Aromatic Substitution

Electrophilic bromination/chlorination is less feasible due to the deactivating trifluoromethyl group. However, nitration followed by halogenation under radical conditions (e.g., NBS or Cl₂/hv) may bypass electronic deactivation. For instance, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine in a patent involved nitration at C5, followed by bromination and reduction.

Stepwise Synthesis from Pyridine Precursors

Route 1: Nitration-Reduction-Halogenation Sequence

  • Nitration : Start with 4-(trifluoromethyl)pyridin-2-amine. Nitration at C5 using HNO₃/H₂SO₄ yields 5-nitro-4-(trifluoromethyl)pyridin-2-amine.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Halogenation :

    • Bromination : Use CuBr₂ or NBS in DMF at 80°C to introduce Br at C3.

    • Chlorination : Employ SO₂Cl₂ in the presence of AlCl₃ for Cl introduction at C5.

Key Data :

StepReagentsTemperatureYield
NitrationHNO₃/H₂SO₄0–5°C68%
BrominationNBS, DMF80°C45%
ChlorinationSO₂Cl₂, AlCl₃RT52%

This route suffers from moderate yields due to competing side reactions during halogenation.

Protecting Group Strategies for the Amine Functionality

The C2 amine group must be protected during halogenation to prevent quaternization or oxidation. Common strategies include:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in THF, yielding a stable carbamate.

  • Acetylation : Use acetic anhydride to form an acetamide, which is later hydrolyzed under acidic conditions.

Example :

4-(Trifluoromethyl)pyridin-2-amine(Boc)2OBoc-protected amineHalogenationProtected intermediateTFADeprotected product\text{4-(Trifluoromethyl)pyridin-2-amine} \xrightarrow[]{\text{(Boc)}_2\text{O}} \text{Boc-protected amine} \xrightarrow[]{\text{Halogenation}} \text{Protected intermediate} \xrightarrow[]{\text{TFA}} \text{Deprotected product}

Scalability and Industrial Considerations

The patent CN109232399B highlights a four-step synthesis with a 31.1% overall yield for a related bromopyridine. Key lessons include:

  • Solvent Choice : Tetrahydrofuran (THF) and ethyl acetate (EA) are preferred for their low cost and ease of removal.

  • Catalyst Optimization : Copper-based catalysts (e.g., CuBr) improve halogenation efficiency but require oxygen atmospheres for regeneration.

  • Workup Procedures : Sequential washing with saturated NaHCO₃ and NaCl minimizes byproduct contamination.

Analytical Characterization

Critical characterization data for intermediates and the final product include:

  • ¹H NMR : Distinct signals for aromatic protons and CF₃ groups (δ 7.0–8.5 ppm).

  • HRMS : Molecular ion peaks matching calculated masses (e.g., m/z 315.978 for C₆H₄BrClF₃N₂).

  • HPLC Purity : >98% purity achieved via column chromatography (SiO₂, hexane/EA gradient) .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, it has been studied as a potential inhibitor of NS5B, an enzyme critical for the replication of the Hepatitis C virus .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity by increasing the compound’s lipophilicity and electronic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substitution patterns, molecular weights, and key features of 3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine with analogous compounds:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Features
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine 2137028-35-2 3-Br, 5-Cl, 4-CF₃ 275.45 High halogen density; trifluoromethyl enhances lipophilicity
6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine 2417920-98-8 6-Br, 4-CH₃, 5-CF₃ 255.04 Methyl group introduces steric hindrance; bromine at position 6
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 211943-13-4 3-Cl, 5-CF₃ 212.59 Lacks bromine; reduced potential for Suzuki-Miyaura coupling
5-Bromo-4-chloropyridin-2-amine 942947-94-6 5-Br, 4-Cl 207.45 No trifluoromethyl group; lower lipophilicity
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine 1361825-47-9 3-Br, 6-OCF₃ 271.02 Trifluoromethoxy group at position 6; distinct electronic effects
4-Bromo-3-(trifluoromethyl)pyridin-2-amine Not Provided 4-Br, 3-CF₃ 255.01 Positional isomer of target compound; altered dipole moment

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs. For example, 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is more lipophilic than 5-Bromo-4-chloropyridin-2-amine (logP ~2.1 vs. ~1.5) .
  • Melting Points : Halogenated pyridines generally exhibit higher melting points due to strong intermolecular halogen bonding. However, steric effects from substituents (e.g., methyl in 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine) can reduce crystallinity .

Research Findings and Case Studies

  • Divarasib Intermediate : The synthesis of 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS 2417920-98-8) involves regioselective bromination and trifluoromethylation, underscoring the challenges in achieving precise substitution patterns in polyhalogenated pyridines .
  • Crystallographic Data : Derivatives like 5-Bromo-2-chloropyrimidin-4-amine (CAS 26163-03-1) form hydrogen-bonded dimers in the solid state, a property shared with the target compound, which may influence solubility and formulation .

Biological Activity

3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

The molecular formula of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is C6H4BrClF3N2. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical reactivity and biological efficacy. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Antimicrobial Activity

Research has demonstrated that 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine exhibits significant antimicrobial activity, especially against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action likely involves interaction with bacterial enzymes and receptors, influencing key biochemical pathways related to cell metabolism and signal transduction .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions it as a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups on the pyridine ring significantly impacts the biological activity of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine. The trifluoromethyl group enhances the compound's potency by improving binding affinity to biological targets. Comparative studies with other pyridine derivatives indicate that modifications at the C-4 position can lead to substantial changes in activity .

Table 1: Biological Activities of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine

Activity TypeObserved EffectReference
AntimicrobialMIC = 16 µg/mL against MRSA
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityLow toxicity in cellular assays

Q & A

Basic: What are the standard synthetic routes for 3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine, and what factors influence yield optimization?

Answer:
The synthesis typically involves sequential halogenation and functionalization of a pyridine core. Key steps include:

  • Halogenation: Bromination/chlorination at specific positions using reagents like NBS (N-bromosuccinimide) or Cl₂ in dichloromethane under controlled temperatures (0–25°C) .
  • Trifluoromethylation: Introduction of the -CF₃ group via cross-coupling reactions (e.g., using CuI or Pd catalysts) or direct fluorination with Ruppert-Prakash reagent (TMSCF₃) .
  • Amination: Substitution at the 2-position using ammonia or protected amines under basic conditions (e.g., NaOtBu in dioxane) .
    Yield Optimization:
  • Solvent polarity (e.g., DMF for trifluoromethylation) and temperature control (avoiding decomposition of intermediates) are critical.
  • Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) improve regioselectivity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Molecular docking with target enzymes (e.g., kinases) identifies favorable binding conformations. The -CF₃ group’s electron-withdrawing nature enhances π-π stacking with aromatic residues in active sites .
  • QSAR Models: Correlate substituent positions (Br, Cl, -CF₃) with IC₅₀ values. For example, chloro at position 5 increases steric hindrance, reducing off-target interactions .
  • DFT Calculations: Predict reaction pathways for trifluoromethylation, optimizing transition states to reduce energy barriers .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., NH₂ at δ 5.2–5.5 ppm) and confirms substitution patterns. 19F NMR detects -CF₃ signals (δ -60 to -65 ppm) .
  • LC-MS/HPLC: Validates purity (>95%) and molecular weight (MW 295.43 g/mol) .
  • X-ray Crystallography: Resolves structural ambiguities, such as disorder in -CF₃ group orientations (observed in related compounds) .

Advanced: How do steric and electronic effects of the -CF₃ group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects: The bulky -CF₃ group at position 4 directs coupling reactions (e.g., Suzuki-Miyaura) to position 3 or 5 due to proximity-induced strain .
  • Electronic Effects: -CF₃ withdraws electron density, activating adjacent positions for nucleophilic substitution (e.g., amination at position 2) but deactivating others toward electrophilic attack .
    Example: Pd-catalyzed coupling at position 3 proceeds 30% faster than at position 5 in analogs due to reduced steric hindrance .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .
  • Ventilation: Use fume hoods due to potential respiratory irritation from halogenated intermediates .
  • Storage: Inert atmosphere (N₂ or Ar) at -20°C to prevent decomposition .

Advanced: How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., dehalogenated metabolites) that may skew results .
  • Structural Confirmation: Re-characterize batches after storage; oxidation at the NH₂ group can reduce potency .

Basic: What are the compound’s solubility properties, and how do they affect formulation?

Answer:

  • Solubility: Low in water (<0.1 mg/mL); moderate in DMSO (25 mg/mL). Use co-solvents (e.g., PEG 400) for in vitro assays .
  • Lipophilicity: LogP ~2.8 (calculated), favoring blood-brain barrier penetration in CNS drug studies .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Answer:

  • Directing Groups: Install temporary groups (e.g., boronic esters) to steer halogenation to desired positions .
  • Microwave Synthesis: Accelerates reaction kinetics, improving selectivity for thermodynamically favored products .
  • Protection-Deprotection: Protect NH₂ with Boc groups during trifluoromethylation to prevent side reactions .

Basic: How is this compound used as a building block in medicinal chemistry?

Answer:

  • Core Structure: Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to pyridine’s planar geometry .
  • Derivatization: Bromo/chloro groups enable late-stage diversification via cross-coupling (e.g., introducing aryl groups for enhanced binding) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • HPLC Challenges: Co-elution of halogenated byproducts (e.g., di-brominated analogs) requires UPLC with sub-2µm columns .
  • Mass Spec Interference: Isotopic patterns of Br/Cl (e.g., ⁷⁹Br vs. ⁸¹Br) complicate quantification; use high-resolution HRMS (Orbitrap) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.